![molecular formula C14H15N3O3 B2993626 3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol CAS No. 333774-25-7](/img/structure/B2993626.png)
3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used in organic synthesis and coordination chemistry .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a nitrophenyl group attached, which could contribute to its reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors that could influence its properties include the presence of the nitro group, the aromatic pyrrole ring, and the Schiff base functionality .科学的研究の応用
Synthesis and Structural Analysis
Research has explored the synthesis and resolution of compounds with similar structures, focusing on their absolute configuration through methods such as X-ray crystallography. For example, the study by Drewes et al. (1992) on the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid demonstrates the intricate methodologies involved in analyzing and determining the stereochemistry of complex molecules, which could be applicable to understanding the configuration of "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Photophysical Properties
The photophysical properties of chalcone derivatives, which share a structural resemblance with the compound , have been investigated to understand their behavior in different solvent polarities. Such studies, like the one by Kumari et al. (2017), which examines the solvatochromic effects on absorption and fluorescence spectra, could provide valuable insights into the photophysical behaviors of "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" and its potential applications in materials science or as a probe in bioimaging applications (Kumari, Varghese, George, & N., 2017).
Polymer Synthesis
Investigations into new polymers, such as the study by Faghihi et al. (2011), explore the synthesis and properties of novel poly(amide-imide)s based on specific monomers. Research in this area indicates potential applications of related compounds in creating new materials with desirable thermal, mechanical, and chemical properties. The methodologies and findings from these studies could guide the development of polymers incorporating "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" as a monomer or functional group (Faghihi, Shabanian, & Valikhani, 2011).
Electrophilic and Nucleophilic Reactivity
The reactivity of certain pyridyl and phenyl compounds as electrophiles and nucleophiles in synthetic chemistry provides a foundation for understanding complex reaction mechanisms. For instance, the work by Giomi et al. (2011) on the reactivity of (2-pyridyl)phenyl methanol in the reduction of nitro aromatic compounds showcases the potential of similar compounds in synthetic applications, suggesting a role for "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" in organic synthesis and catalysis (Giomi, Alfini, & Brandi, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
3-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-2-8-15-11-14-3-1-9-16(14)12-4-6-13(7-5-12)17(19)20/h1,3-7,9,11,18H,2,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAQOBAKUUKVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NCCCO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

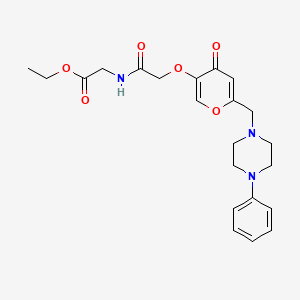

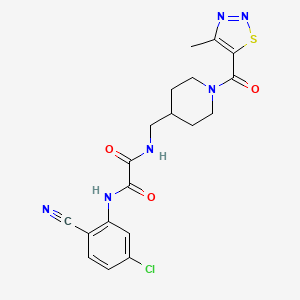
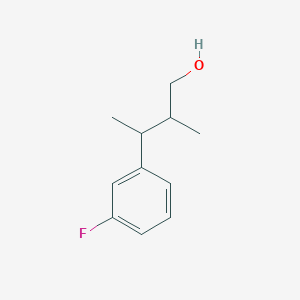

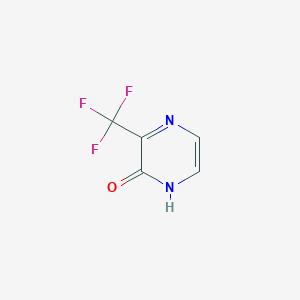
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)
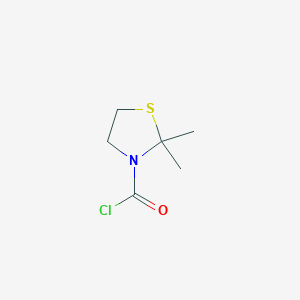
![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)
![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)
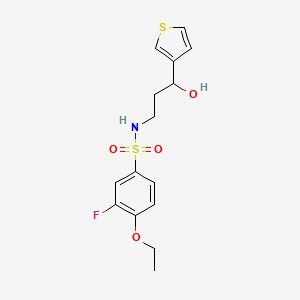
![N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993561.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2993566.png)